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Compound of Interest

Compound Name: 4-(o-Tolyl)picolinic acid
CAS No.: 1255634-33-3
Cat. No.: B1393778

Get Quote

Part 1: Executive Summary & Molecular Architecture

Compound Identity:

¢ |[UPAC Name: 4-(2-methylphenyl)pyridine-2-carboxylic acid[1][2][3]
e CAS Number: 1255634-33-3[1][2][3]
e Molecular Formula: C13H11NO2[2][3]

* Role: Bidentate (N,O) Ligand, Pharmacophore, OLED Emitter Precursor.

The "Ortho-Twist" Phenomenon

The defining electronic feature of 4-(o-Tolyl)picolinic acid is not merely the presence of the
tolyl group, but its steric conformation.[1][2] Unlike its para-isomer, the ortho-methyl group
introduces significant steric strain against the pyridine ring's C3/C5 protons.[1]

e Consequence: The phenyl ring is forced out of planarity with the pyridine core.[2]
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o Electronic Decoupling: This torsion angle (typically 40—60°) disrupts

-conjugation between the aryl and heteroaryl rings.[2]

¢ Impact on HOMO/LUMO: The disruption raises the LUMO energy (less stabilization via
conjugation) and localizes electron density, often resulting in a wider bandgap compared to
planar 4-phenylpicolinic acid derivatives. In Iridium(lll) complexes, this prevents aggregation-
caused quenching (ACQ) by inhibiting close

stacking.[1][2]

Part 2: Physicochemical & Electronic Parameters

The following data aggregates computed and estimated values based on structural activity
relationships (SAR) of picolinic acid derivatives.
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Parameter Value (Approx.) Electronic Implication

Molecular Weight 213.23 g/mol Small molecule fragment.[1][2]

Lipophilic; crosses cell
LogP (Octanol/Water) 2.75 membranes; soluble in organic
solvents (DCM, THF).[2]

Moderate polarity; primarily
TPSA ~50.2 A2 dictated by the carboxylic acid
and pyridine nitrogen.[2]

Weakly basic.[1][2] The o-tolyl
group is electron-donating (+1),
slightly increasing basicity vs.

pKa (Pyridine N) ~1.1-15 i ) ] g o y
unsubstituted picolinic acid,
but the steric twist limits

resonance donation.[1][2]

Typical for pyridine-2-
o carboxylic acids; exists as a
pKa (Carboxylic Acid) ~5.4 o
zwitterion in neutral aqueous

solution.[1][2]

Forms stable 5-membered
Coordination Mode N,O-Bidentate chelate rings with transition
metals (Ir, Pt, Ru).[1][2]

The methyl group donates
electron density inductively,
destabilizing the HOMO
slightly.[2]

Electronic Effect Inductive (+1)

Part 3: Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct coupling of a 4-chloropicolinate ester with o-tolylboronic acid is preferred over
modifying a pre-formed biaryl system to ensure regioselectivity.[1][2]
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Reagents: Methyl 4-chloropicolinate, 2-methylphenylboronic acid, Pd(dppf)Clz, K2COs3, 1,4-
Dioxane/Water.[1][2]

Step-by-Step Workflow:

Inertion: Charge a Schlenk flask with Methyl 4-chloropicolinate (1.0 eq), 2-
methylphenylboronic acid (1.2 eq), and K2COs (3.0 eq). Evacuate and backfill with Argon
(3x).[2]

Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio).

Catalysis: Add Pd(dppf)Clz (5 mol%). The bidentate phosphine ligand ensures stability at
reflux temperatures.

Reaction: Reflux at 100°C for 12—16 hours. Monitor via TLC (SiO2z, Hexane:EtOAc).[2]

Hydrolysis (In-situ): Once coupling is complete, add LiOH (5.0 eq) directly to the mixture and
stir at 60°C for 2 hours to saponify the ester.

Workup: Acidify aqueous layer to pH 3—4 with 1M HCI. The zwitterionic acid will precipitate.
Filter and wash with cold water.[1][2]

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the reduction potential and estimate LUMO levels for OLED matching.

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[2]

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPFe).[2]
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgNOs (Reference).[2]
Scan Rate: 100 mV/s.[1][2]

Analysis: Look for the irreversible reduction wave of the pyridine ring.[2] The o-tolyl derivative
typically shows a cathodic shift (more negative reduction potential) compared to the phenyl
analog due to the electron-donating methyl group.[1][2]
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Part 4: Visualization of Electronic Logic

The following diagram illustrates the causal relationship between the steric bulk of the ortho-
methyl group and the resulting electronic properties.
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Click to download full resolution via product page

Figure 1: Causal map linking the structural ortho-methyl substituent to electronic outcomes and
applications.

Part 5: Applications & Strategic Utility
Iridium(lll) Complexes for OLEDs

In the development of phosphorescent organic light-emitting diodes (PhOLEDS), 4-(o-
Tolyl)picolinic acid serves as an ancillary ligand.[1][2]

e Color Tuning: The broken conjugation usually results in a blue-shift relative to fully planar
ligands, useful for tuning emission from deep red to orange/yellow.[1][2]

» Efficiency: The steric bulk prevents "triplet-triplet annihilation” (TTA) by keeping the emissive
cores physically separated in the solid state.[2]

Medicinal Chemistry (Bioisosteres)

e Zinc Binding: The picolinic acid moiety is a known zinc-binding group (ZBG).[2] The o-tolyl
tail provides a hydrophobic anchor that can fit into specific enzyme pockets (e.g.,
metalloproteinases) where a flat biphenyl group would clash.[2]
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* Metabolic Stability: The ortho-substituent can block metabolic oxidation at the sensitive ring
positions, potentially extending half-life.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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